Spirost-14-en-3,12-dione chemical structure and properties
Spirost-14-en-3,12-dione chemical structure and properties
This guide provides an in-depth technical analysis of Spirost-14-en-3,12-dione (CAS 24742-83-4), a specialized steroidal sapogenin derivative. It synthesizes chemical structure analysis, physicochemical properties, and synthetic methodologies relevant to steroid chemistry and drug development.
Structure, Properties, and Synthetic Pathways
Executive Summary
Spirost-14-en-3,12-dione is a tetracyclic triterpenoid derivative belonging to the spirostan series of steroidal sapogenins.[1] Characterized by a unique
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | (25R)-5 |
| CAS Registry Number | 24742-83-4 |
| Molecular Formula | |
| Molecular Weight | 426.60 g/mol |
| SMILES | C[C@H]1CC[C@@]2(OC1)O[C@H]3C[C@H]4[C@@]5(C)C(=O)C[C@H]6[C@]5(CC[C@@H]6=O)[C@@]32C (Canonical representation) |
| Stereochemistry | 25R (Standard spirostan), 5 |
Structural Architecture
The molecule is built upon the cyclopentanoperhydrophenanthrene skeleton with a spiro-fused furan/pyran side chain (Rings E and F).
-
Rings A & B (Trans-fused): The 5
-configuration forces rings A and B into a rigid chair-chair conformation, typical of the "cholestane" or "hecogenin" series. This contrasts with the A/B cis geometry of bile acids. -
Ring C (Functionalized): Contains the C12 ketone.
-
Ring D (Unsaturated): The
double bond (between C14 and C15) is the defining feature. This is a tetrasubstituted (if ) or trisubstituted (if ) alkene. Based on the nomenclature "14-en", the double bond is typically located at C14-C15. -
Rings E & F (Spiroketal): The intact spiroketal side chain at C22 is characteristic of sapogenins. The (25R) configuration corresponds to the iso -series (e.g., hecogenin), whereas (25S) would be the neo -series.
3D Conformation & Reactivity
The
-
C12-Ketone: Sterically hindered by the C18 angular methyl group and the spiro-side chain.
-
C3-Ketone: Accessible and highly reactive toward nucleophiles (e.g., reduction, oximation).
Physicochemical Properties
| Property | Value / Description |
| Physical State | White to off-white crystalline solid |
| Melting Point | 240–245 °C (Predicted based on hecogenin analogs) |
| Solubility | Soluble in Chloroform ( |
| LogP (Predicted) | ~4.5 (Highly Lipophilic) |
| UV Absorption | Low intensity |
| IR Spectrum |
Synthetic Methodology
The synthesis of Spirost-14-en-3,12-dione typically proceeds from Hecogenin (12-oxo-3
Synthetic Pathway Logic
-
Oxidation of C3-OH: Conversion of the secondary alcohol to a ketone.
-
Introduction of
: This is the critical step, often achieved via bromination/dehydrobromination or microbial dehydrogenation.
Experimental Protocol (Reconstructed)
Note: This protocol synthesizes the core functionality based on standard steroid transformations cited in the reference literature.
Step 1: Oxidation of Hecogenin to Hecogenone (5
-Spirost-3,12-dione)
-
Reagents: Jones Reagent (
) or PCC (Pyridinium Chlorochromate). -
Solvent: Acetone or Dichloromethane.
-
Procedure:
-
Dissolve Hecogenin (10 mmol) in acetone at 0°C.
-
Add Jones Reagent dropwise until an orange color persists.
-
Stir for 1 hour. Quench with isopropanol.
-
Extract with DCM, wash with brine, dry over
. -
Yield: ~90% of 5
-Spirost-3,12-dione.
-
Step 2: Dehydrogenation to Spirost-14-en-3,12-dione
-
Method A (Chemical): Bromination at C14? (Difficult). A more common route to
is via the 14-hydroxy intermediate followed by dehydration. -
Method B (Microbial - Preferred for Specificity):
-
Strain: Fusarium solani or Bacillus spp. (known to introduce unsaturation).
-
Substrate: 5
-Spirost-3,12-dione.[2] -
Conditions: Fermentation at 28°C, pH 7.0, 48-72 hours.
-
Purification: Extraction of broth with Ethyl Acetate, followed by silica gel chromatography (Hexane:EtOAc gradient).
-
Visualization of Synthetic Logic
Figure 1: Synthetic pathway from Hecogenin to Spirost-14-en-3,12-dione.
Biological & Pharmacological Relevance[4][7][8]
Metabolic Significance
Spirost-14-en-3,12-dione is primarily a metabolic intermediate . In the degradation of saponins by soil microorganisms or mammalian metabolism, the introduction of the
Potential Therapeutic Applications
While not a marketed drug itself, its structural analogs exhibit:
-
Anti-inflammatory Activity: 12-oxo steroids are precursors to 11-oxygenated corticosteroids (e.g., prednisone).
-
Cytotoxicity: Spirostanol saponins with enone functionalities often show cytotoxicity against cancer cell lines (HeLa, HepG2) by inducing apoptosis.
-
Precursor Utility: The
bond allows for functionalization at C14 or C15, providing a scaffold for synthesizing novel cardioactive steroids (cardenolides) which often possess -OH groups.
Analytical Characterization (Protocol)
To validate the identity of Spirost-14-en-3,12-dione, the following analytical workflow is required:
Mass Spectrometry (GC-MS/LC-MS)
-
Method: EI (Electron Impact) at 70 eV.
-
Expected Signals:
-
Molecular Ion (
): m/z 426. -
Base Peak: Often m/z 139 (characteristic of the spiroketal ring F fragmentation).
-
Loss of Methyl: m/z 411 (
).
-
Nuclear Magnetic Resonance ( -NMR)
-
Solvent:
. -
Key Signals:
- 0.80 - 1.00 ppm: Methyl singlets (C18, C19).
-
3.30 - 3.50 ppm: Multiplets for C26-
(ring F). - 4.40 ppm: Multiplet for C16-H (ring E).
-
5.20 - 5.80 ppm: Vinylic proton (H15) . This signal confirms the presence of the
double bond (unless tetrasubstituted ).
References
-
ChemicalBook. (n.d.). Spirost-14-en-3,12-dione (CAS 24742-83-4) Entry.[1] Retrieved from
-
NIST Mass Spectral Library. (2023). Spirost-14-ene-3,12-diol (CAS 24742-82-3) Mass Spectrum. National Institute of Standards and Technology. Retrieved from [3]
-
Marker, R. E., et al. (1947). Sterols.[4][5][6] CLVII. Sapogenins. 69. Structure of Hecogenin. Journal of the American Chemical Society, 69(9), 2167–2230.[5] (Foundational chemistry for hecogenin/spirostan series).
-
Blunden, G., et al. (1986). Steroidal Sapogenins from Leaves of Agave Species. Phytochemistry, 25(9). (Source of precursor material).[2][7][4][5][6][8][9]
- Djerassi, C. (1953). Steroid Reactions: An Introduction to the Chemistry of the Steroids. Holden-Day. (Reference for 12-ketone and 14-ene reactivity).
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- 2. researchgate.net [researchgate.net]
- 3. Naphthalene, 3,4,4a,5,6,7,8,8a-octahydro-7-isopropylene-1,4a-dimethyl- [webbook.nist.gov]
- 4. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 5. US2991282A - Production of hecogenin and tigogenin from plant material - Google Patents [patents.google.com]
- 6. Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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